Cyclopropanesulfonamide

Beschreibung

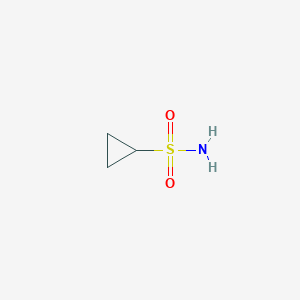

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

cyclopropanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO2S/c4-7(5,6)3-1-2-3/h3H,1-2H2,(H2,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMSPXQIQBQAWLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00934977 | |

| Record name | Cyclopropanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00934977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154350-29-5, 154350-28-4 | |

| Record name | Cyclopropanesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=154350-29-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopropanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00934977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclopropanesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.537 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Cyclopropanesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies

Established Synthetic Pathways for Cyclopropanesulfonamide (B116046) Derivatives

Traditional approaches to synthesizing cyclopropanesulfonamides often rely on the use of a key precursor and well-established reaction sequences.

Cyclopropanesulfonyl Chloride as a Precursor

Cyclopropanesulfonyl chloride is a fundamental building block in the synthesis of cyclopropanesulfonamides. chemicalbook.comsigmaaldrich.com This reactive intermediate is typically a colorless to light yellow liquid, soluble in organic solvents like chloroform (B151607) and dimethylformamide. chembk.com Its preparation often starts from cyclopropylmagnesium bromide, which is reacted with sulfur dioxide and subsequently with N-chlorosuccinimide (NCS). chemicalbook.com This process provides the sulfonyl chloride necessary for the subsequent sulfonamide formation.

Table 1: Properties of Cyclopropanesulfonyl Chloride

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₃H₅ClO₂S | chemicalbook.com |

| Molecular Weight | 140.59 g/mol | chemicalbook.com |

| Appearance | Clear colorless to pale yellow liquid | chembk.com |

| Density | 1.38 g/mL at 25 °C | chemicalbook.com |

| Refractive Index | n20/D 1.4770 | chemicalbook.com |

| Storage Temperature | 2-8°C | sigmaaldrich.com |

This table is interactive. Users can sort and filter the data.

Reaction with Ammonia (B1221849) in Sulfonamide Formation

The most direct method to form the parent this compound is the reaction of cyclopropanesulfonyl chloride with ammonia. chemicalbook.com This reaction is typically carried out by bubbling ammonia gas through a solution of the sulfonyl chloride in a suitable solvent, such as dichloromethane (B109758) or dioxane, often at reduced temperatures to control the reaction's exothermicity. chemicalbook.comechemi.com The reaction proceeds to yield this compound, with ammonium (B1175870) chloride formed as a byproduct that can be removed by filtration. chemicalbook.com High yields of the desired sulfonamide have been reported using this method. chemicalbook.com

Multistep Synthesis Approaches

More complex this compound derivatives often require multistep synthetic sequences. A common strategy involves the initial reaction of 3-chloropropanesulfonyl chloride with an amine. thieme-connect.com This is followed by a cyclization step, often induced by a strong base like n-butyllithium, to form the cyclopropane (B1198618) ring. This approach allows for the introduction of substituents on the sulfonamide nitrogen.

Another multistep approach involves the protection of the sulfonamide nitrogen, for example, with a tert-butyl group. This protected intermediate can then undergo cyclization. The final step is the deprotection of the tert-butyl group, often using a strong acid like trifluoroacetic acid, to yield the desired this compound.

Advanced Synthetic Approaches to this compound Structures

Recent research has focused on developing more efficient, versatile, and environmentally friendly methods for synthesizing cyclopropanesulfonamides.

Facile Synthesis of 1-Substituted Cyclopropanesulfonamides

A significant advancement has been the development of a practical, high-yielding, three-step synthesis of 1-substituted cyclopropanesulfonamides starting from 3-chloropropanesulfonyl chloride. thieme-connect.com This methodology allows for the facile introduction of a wide array of substituents at the 1-position of the cyclopropyl (B3062369) ring. thieme-connect.de The key step in this sequence is the lithiation of an N-protected this compound followed by quenching with various electrophiles to introduce the desired substituent. thieme-connect.com This method has proven to be versatile, enabling the synthesis of a diverse library of derivatives. thieme-connect.de

Table 2: Examples of 1-Substituted Cyclopropanesulfonamides Synthesized

| Substituent | Reagent | Yield | Reference |

|---|---|---|---|

| Methyl | Methyl iodide | Good | thieme-connect.com |

| Various aldehydes and ketones | Aldehydes/Ketones | Good to Excellent | thieme-connect.de |

| Ester | Ester | Good to Excellent | thieme-connect.de |

| Isocyanates | Isocyanates | Good to Excellent | thieme-connect.de |

| Trimethylsilyl | Trimethylsilyl chloride | Good to Excellent | thieme-connect.de |

| Halogens | Halogenating agents | Good to Excellent | thieme-connect.de |

This table is interactive. Users can sort and filter the data.

Environmentally Benign Synthesis Protocols

In line with the principles of green chemistry, efforts have been made to develop more environmentally friendly synthetic protocols. One such approach describes a facile synthesis of sulfonamides in aqueous media under dynamic pH control. rsc.org This method uses equimolar amounts of the amine and sulfonyl chloride, avoiding the need for organic bases. rsc.org The product isolation is simplified to a filtration step after acidification, resulting in excellent yields and purity without further purification. rsc.org

Flow chemistry is another emerging environmentally benign approach, particularly for the synthesis of sulfonyl chlorides, as it can improve safety and throughput. While specific applications to this compound are still developing, the principles of flow chemistry offer potential for safer and more scalable production.

Asymmetric Synthetic Routes

The generation of chiral centers is a critical aspect of modern drug design, and the asymmetric synthesis of this compound derivatives has been a subject of significant research. Enantioselective methods are crucial for preparing specific stereoisomers, which often exhibit distinct pharmacological profiles.

A notable approach involves the enantioselective synthesis of (S)- and (R)-enantiomers of N-{3,4-difluoro-2-[(2-fluoro-4-iodophenyl)amino]-6-methoxyphenyl}-1-[2,3-dihydroxy-propyl]this compound. wipo.int The initial strategies for creating these chiral molecules involved an osmium-catalyzed dihydroxylation of an allyl sulfonamide, which produced a racemic mixture that then required separation using chiral chromatography. googleapis.com To improve efficiency, novel enantioselective methods have been developed. wipo.intgoogle.com

One improved "one-pot" method facilitates the preparation of an (S)-enantiomer from its sulfonyl chloride precursor, (S)-10-Br, achieving a high yield of 91.6%. googleapis.com This process is considered advantageous from a chemical development perspective due to its efficiency. googleapis.com The synthesis of the key sulfonyl chloride intermediate can be achieved more economically using phosphoryl chloride compared to other chlorinating agents like cyanuric chloride, oxalyl chloride, or triphenylphosphine/sulfurylchloride. googleapis.com The enantiomeric purity of the resulting sulfonyl chlorides is assessed by chiral HPLC of their corresponding anilides. googleapis.com The subsequent amide formation reaction to yield the final product can be accelerated by the addition of tetrabutyl ammonium bromide or a catalyst such as 4-dimethylaminopyridine. googleapis.com

Another strategy in asymmetric synthesis focuses on creating stable equivalents of cyclopropanone (B1606653) derivatives. nih.gov Researchers have reported the enantioselective synthesis of 1-sulfonylcyclopropanols, which serve as stable and powerful equivalents of cyclopropanones. nih.gov This method involves the α-hydroxylation of sulfonylcyclopropanes using a bis(silyl) peroxide as an electrophilic oxygen source and represents a general approach to enantioenriched cyclopropanone derivatives. nih.gov

Derivatization Strategies of this compound

Derivatization is a chemical process where a compound is converted into a derivative with properties more suitable for a specific application. taylorandfrancis.com For this compound, these strategies are pivotal for exploring its chemical space and optimizing its biological activity.

Chemical Derivatization for Enhanced Bioactivity

The modification of the this compound scaffold is a key strategy for enhancing its biological activity. In the development of inhibitors for the Hepatitis C virus (HCV) NS3/4A protease, an acyl sulfonamide motif, including the cyclopropyl variant, was chosen to replace a terminal carboxylic acid. nih.gov This substitution was designed to preserve an acidic element while allowing the sulfone group to project into a specific binding pocket (S1'), a concept supported by modeling studies. nih.gov

Subtle structural changes to these complex molecules can have significant effects on their biological properties. nih.gov For instance, in a series of HCV NS3/4A protease inhibitors, the introduction of a 6-methoxy substituent to an isoquinoline (B145761) ring attached to the core structure led to improved potency in both intrinsic and replicon assays. nih.gov The sulfonamide moiety itself can be used to modify physical properties like solubility and permeability without negatively impacting the molecule's binding affinity. nih.gov This is because the sulfonamide often plays a structural role in positioning other groups for optimal interaction with a biological target, rather than making direct contacts itself. nih.gov Derivatization reactions are essential for developing derivatives with improved biological activity or modified pharmacokinetic profiles. evitachem.com

Structural Modification for Diversification

To fully understand structure-activity relationships (SAR), broad-based structural manipulation of molecules containing the this compound moiety is often undertaken. nih.gov In one extensive research program, modifications were explored at multiple positions of a lead compound (designated P1, P3, P4, and P2*), demonstrating a comprehensive approach to diversification. nih.gov

Late-stage diversification, where modifications are introduced in the final steps of a synthesis, is a highly desirable strategy in medicinal chemistry. ucla.edu The Chan-Lam coupling reaction, for example, has been optimized for the late-stage installation of the this compound motif onto various molecular scaffolds. ucla.edu This allows for the rapid generation of a diverse library of analogues. Research has shown that a wide variety of aryl- and hetero-aromatic sulfonamides are well-tolerated, providing a handle for modifying physical properties to suit different therapeutic applications. nih.gov

Below is a table summarizing key findings on structural modifications for diversification.

| Modification Strategy | Key Finding | Impact | Reference(s) |

| Broad-Based Manipulation | Systematic modification of P1, P3, P4, and P2* elements of a lead compound. | Development of a detailed understanding of structure-activity relationships (SAR). | nih.gov |

| Late-Stage Functionalization | Use of Chan-Lam coupling to install the N-arylsulfonamide as a final step. | Enables rapid synthesis of diverse analogues for medicinal chemistry campaigns. | ucla.edu |

| Aryl/Heteroaryl Substitution | A wide variety of aryl- and hetero-aromatic sulfonamides were tolerated. | Allows for modification of physical properties (e.g., solubility) without losing binding affinity. | nih.gov |

Introduction of Specific Functional Groups

Introducing specific functional groups to the this compound core is a primary method for creating novel derivatives with tailored properties. Patent literature describes the synthesis of N-[1-[2,3-dihydroxy-propyl]]cyclopropanesulfonamides, which introduces a diol functional group onto the sulfonamide nitrogen. google.com This type of modification can significantly alter properties such as solubility and hydrogen bonding capacity.

More complex structures have been created by integrating the this compound core with other heterocyclic systems known for their pharmacological importance. evitachem.com One such example is N-(2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)this compound, which combines the this compound with furan (B31954) and triazole rings. evitachem.com The presence of certain functional groups can also serve as a handle for further derivatization. For instance, a cyano group on an attached phenyl ring can undergo reactions like nucleophilic additions or reductions, allowing for subsequent structural modifications. smolecule.com The inherent reactivity of the functional groups on the derivative determines the potential for further chemical transformations. smolecule.com

The table below details examples of specific functional groups introduced to the this compound scaffold.

| Introduced Functional Group(s) | Resulting Compound Class/Example | Purpose/Potential | Reference(s) |

| Diol | N-[1-[2,3-dihydroxy-propyl]]cyclopropanesulfonamides | Modify solubility and hydrogen bonding. | google.com |

| Furan and Triazole Rings | N-(2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)this compound | Integrate pharmacologically significant heterocycles for potential biological activity. | evitachem.com |

| Cyano Group | N-{1-[(4-cyanophenyl)methyl]piperidin-3-yl}this compound | Allow for further derivatization through nucleophilic additions or reductions. | smolecule.com |

| Bromophenyl Group | N-{1-[(3-bromophenyl)methyl]piperidin-4-yl}this compound | Provides a reactive site for further chemical transformations. | smolecule.com |

Mechanistic Investigations of Cyclopropanesulfonamide Reactions

Reaction Mechanisms of Cyclopropanesulfonyl Chlorides and Related Intermediates

Cyclopropanesulfonyl chloride (1) is a key intermediate whose reactions have been studied to understand the interplay between different mechanistic pathways. acs.org Its reactivity is largely governed by its highly electrophilic sulfonyl chloride group.

The hydrolysis of cyclopropanesulfonyl chloride demonstrates a clear dependence on pH, proceeding through two distinct mechanisms. acs.orgscispace.com This behavior is consistent with the mechanisms observed for other simple alkanesulfonyl chlorides. acs.org

A general rate law for the hydrolysis can be expressed as: kobs = kw (B13871080) + kOH[OH⁻] scispace.com

At or below pH 7.2 : The hydrolysis occurs via a direct bimolecular nucleophilic substitution (Sɴ2) at the sulfur atom, where water acts as the nucleophile. This pathway is described by the first-order rate constant (kw). acs.orgscispace.com

Above pH 7.3 : The reaction mechanism shifts to an elimination-addition pathway. The hydroxide (B78521) ion acts as a base, abstracting a proton from the α-carbon to form an unstable intermediate known as cyclopropanethione (B15434458) S,S-dioxide, or sulfene (B1252967) (2). acs.orgscispace.com This sulfene is then rapidly trapped by water. acs.org

Above pH 12.0 : The sulfene intermediate (2) is trapped by hydroxide ions instead of water. acs.org

The pH-product profile confirms this mechanistic shift, highlighting the dual role of water and hydroxide as both nucleophiles and bases depending on the reaction conditions. acs.org

Cyclopropanesulfonyl chloride readily reacts with a variety of nucleophiles, such as amines, alcohols, and thiols, typically in the presence of a base to neutralize the hydrochloric acid byproduct. The mechanism of these reactions can vary depending on the nature of the base used.

Reaction with Tertiary Amines : The reaction of cyclopropanesulfonyl chloride with the non-nucleophilic base triethylamine (B128534) in the presence of 2-propanol largely proceeds via the formation of the sulfene intermediate (2). acs.org However, reactions with trimethylamine (B31210) suggest a direct reaction to form a sulfonylammonium chloride intermediate, which then yields the corresponding N,N-dimethyl sulfonamide. acs.org

Reaction with Amines to Form Sulfonamides : The primary application of cyclopropanesulfonyl chloride is in the synthesis of sulfonamide derivatives. For example, it reacts efficiently with ammonia (B1221849) in tetrahydrofuran (B95107) (THF) to produce cyclopropyl (B3062369) sulfonamide. These substitution reactions are typically performed with a base like triethylamine or pyridine.

Reaction with Enamines : The reaction of cyclopropanesulfonyl chloride (1) with an enamine like 1-pyrrolidino-2-methylpropene in the presence of a base yields the corresponding sulfonamide (cyclopropanesulfonpyrrolidide) and an aldehyde adduct, but no four-membered cycloadduct is observed. acs.org

The following table summarizes the key reactions and conditions for cyclopropanesulfonyl chloride.

| Nucleophile/Base | Product Type | Typical Conditions | Proposed Mechanism |

| Water (pH < 7.2) | Cyclopropanesulfonic acid | Aqueous solution | Sɴ2 Attack |

| Hydroxide (pH > 7.3) | Cyclopropanesulfonic acid | Aqueous base | Elimination-Addition (via sulfene) |

| Amines (e.g., NH₃) | Sulfonamide | THF, Base (e.g., triethylamine) | Nucleophilic Substitution |

| Alcohols | Sulfonate Ester | Base (e.g., pyridine) | Nucleophilic Substitution |

| Thiols | Sulfonothioate | Base (e.g., pyridine) | Nucleophilic Substitution |

| Triethylamine/2-Propanol | Sulfonate Ester | Dichloromethane (B109758) | Elimination-Addition (via sulfene) |

| Trimethylamine | N,N-dimethyl sulfonamide | Dichloromethane | Direct formation of sulfonylammonium salt |

This table is based on information from references acs.org.

Molecular Interactions and Reaction Pathways of Cyclopropanesulfonamide (B116046) Derivatives

The chemistry of this compound derivatives involves unique molecular interactions, particularly concerning the generation of carbanions and the pathways of molecular decomposition.

A carbanion is an anion where carbon has an unshared pair of electrons and a negative charge. libretexts.org Its stability is influenced by factors such as the inductive effect, hybridization, and resonance. libretexts.orgbyjus.com

In a cyclopropyl system, the carbon atoms have a higher s-character in their C-H bonds compared to acyclic alkanes. This increased s-character makes the corresponding carbanion more stable. libretexts.org The stability of a carbanion is further enhanced by the presence of adjacent electron-withdrawing groups, which can delocalize the negative charge through the inductive effect. byjus.com The sulfonamide group (-SO₂NR₂) is strongly electron-withdrawing, and therefore, it is expected to stabilize a carbanion on the cyclopropyl ring.

The formation of a carbanion is a key step in certain synthetic transformations, such as the cyclization of N-tert-butyl-(3-chloro)propyl sulfonamide using n-butyllithium to yield a this compound derivative.

The stability order for simple carbanions is the opposite of carbocations, with methyl being more stable than primary, secondary, or tertiary carbanions. youtube.com

| Carbanion Stability Factor | Influence on Cyclopropyl Systems |

| Inductive Effect | Electron-withdrawing groups like sulfonamides stabilize the negative charge. byjus.com |

| Hybridization | The greater s-character of the cyclopropyl C-H bonds helps stabilize the anion. libretexts.org |

| Resonance | Delocalization of the negative charge, if possible, significantly increases stability. byjus.com |

This table is based on information from references libretexts.orgbyjus.com.

Thermal analysis provides insight into the stability and decomposition pathways of this compound derivatives. The decomposition process for many complex organic molecules is often initiated by a radical mechanism involving the cleavage of the weakest chemical bonds. mdpi.com

For example, thermogravimetric analysis (TGA) of N-(Tert-butyl)-1-(cyclopropylmethyl)cyclopropane-1-sulfonamide shows a decomposition onset at 180°C. The major mass loss occurs at 220°C and is attributed to the elimination of the tert-butyl group. For polynitrogenated heterocyclic compounds, decomposition in inert conditions often involves the symmetric cleavage of C-N and C-C bonds. mdpi.com The decomposition of high-energy derivatives of some heterocyclic systems has been found to proceed with activation energies ranging from approximately 129 to 292 kJ/mol. nih.gov

The decomposition of various heterocyclic compounds has been shown to produce volatiles such as NH₃, CO₂, H₂O, and aromatic derivatives, indicating complex fragmentation pathways. mdpi.com

Insights into Asymmetric Induction and Stereochemical Control

Asymmetric induction refers to the preferential formation of one enantiomer or diastereoisomer over another during a chemical reaction, guided by a chiral feature in the substrate, reagent, or catalyst. wikipedia.org This is a fundamental concept in asymmetric synthesis. wikipedia.orgmsu.edu

In the context of this compound chemistry, stereochemical control can be achieved through various strategies.

Substrate Control : The inherent chirality within a molecule can direct the stereochemical outcome of a subsequent reaction. wikipedia.org

Catalyst Control : A chiral catalyst or ligand can create a chiral environment in the transition state, leading to the formation of one enantiomer in excess. wikipedia.org Dirhodium tetracarboxylate catalysts, for instance, have been used for the asymmetric cyclopropanation of vinyl heterocycles. rsc.org

Recent research has demonstrated the catalytic asymmetric synthesis of axially chiral methylenecyclopropanes through [2+1]-cycloaddition, where computational models helped explain the origin of the asymmetric induction. nih.gov Furthermore, this compound moieties have been incorporated into complex molecules designed as specific enzyme inhibitors, where the precise three-dimensional structure is crucial for biological activity. dovepress.com In nickel-catalyzed reactions, mechanistic studies have shown that distinct activation pathways can lead to selective cross-coupling, highlighting the subtle controls that govern reactivity and stereochemistry. nih.gov

Applications in Medicinal Chemistry and Drug Discovery

Cyclopropanesulfonamide (B116046) as a Core Scaffold in Pharmaceutical Synthesis

The cyclopropane (B1198618) ring is a well-established molecular feature in drug discovery and development, recognized for its ability to fine-tune the performance of pharmaceutical compounds. iris-biotech.descientificupdate.com This small, rigid ring system is frequently used as a core structural element or scaffold in the synthesis of new therapeutic agents. iris-biotech.denih.gov The this compound framework, in particular, serves as a key building block for creating derivatives with diverse biological activities. dovepress.comnih.gov Medicinal chemists utilize this scaffold to explore structure-activity relationships, aiming to optimize potency, selectivity, and pharmacokinetic profiles. scientificupdate.com The combination of the compact, three-dimensional cyclopropyl (B3062369) group with the versatile sulfonamide linker provides a foundation for developing novel drug candidates across various therapeutic areas. eurekaselect.comnih.gov

A primary advantage of the cyclopropyl group is the conformational rigidity it introduces into a molecule. nbinno.com The inherent strain of the three-membered ring significantly restricts the rotational freedom of adjacent chemical bonds. iris-biotech.de This constraint can "lock" a molecule into a specific three-dimensional shape that is optimal for binding to its biological target, often referred to as the bioactive conformation. nbinno.com By reducing the molecule's flexibility, the entropic penalty associated with target binding is minimized, which can lead to a more favorable and potent interaction. iris-biotech.denih.govacs.org This conformational restriction is a key tactic used by medicinal chemists to improve a drug's binding affinity and selectivity for a specific enzyme or receptor. nbinno.comresearchgate.net

From a metabolic standpoint, the cyclopropyl group is notably robust. nbinno.com The carbon-hydrogen bonds within the cyclopropane ring are stronger than those in typical aliphatic chains, making them less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes. nih.govhyphadiscovery.com This increased resistance to metabolic degradation can extend the in vivo half-life of a drug, potentially allowing for less frequent dosing. nbinno.comhyphadiscovery.com By strategically placing a cyclopropyl group at a known metabolic hotspot on a molecule, drug developers can block these undesirable biotransformations and improve the compound's stability and duration of action. scientificupdate.comhyphadiscovery.com

Cyclopropyl Moiety Contribution to Drug Properties

Biological Activities and Therapeutic Potential of this compound Derivatives

Derivatives built upon the this compound scaffold have demonstrated a range of biological activities, attracting significant interest for their therapeutic potential. nih.govresearchgate.net The sulfonamide group itself is a well-known pharmacophore present in a wide array of drugs with antibacterial, anti-inflammatory, and anticancer properties. eurekaselect.comnih.govnih.govscispace.commdpi.com When combined with the unique cyclopropyl ring, the resulting derivatives have shown particular promise as anticancer agents. nih.govnih.gov

The development of novel anticancer agents is a major focus of research involving this compound derivatives. nih.govmdpi.com These compounds have been investigated for their ability to inhibit various targets that are overexpressed or dysregulated in cancer cells, thereby impeding tumor growth and proliferation. mdpi.comnih.gov

A key area of investigation for this compound derivatives is their activity as inhibitors of Epidermal Growth Factor Receptor (EGFR) kinase. EGFR is a transmembrane receptor that plays a crucial role in cell growth and proliferation, and its abnormal activation is a common driver in many cancers, particularly non-small cell lung cancer (NSCLC). dovepress.commdpi.comnih.gov

Marketed EGFR inhibitors have shown significant success, but their effectiveness is often limited by the emergence of drug-resistant mutations in the EGFR gene. dovepress.com A particularly challenging mutation is the C797S mutation, which renders third-generation inhibitors like Osimertinib ineffective. dovepress.comnih.gov In response, researchers have designed and synthesized novel series of this compound derivatives specifically to overcome this resistance mechanism. dovepress.comnih.govnih.gov

Recent studies have highlighted several promising this compound compounds. For example, compound 5d was developed as a fourth-generation EGFR inhibitor and demonstrated potent activity against EGFR kinases with the C797S mutation. dovepress.comnih.gov In cellular assays, it effectively inhibited the proliferation of cancer cell lines expressing these resistant mutations. dovepress.com Similarly, another study identified compounds 8h and 8l from a series of thirty-seven new this compound derivatives. nih.gov These compounds showed excellent antiproliferative activity against cell lines engineered to express double and triple EGFR mutations, including the C797S mutation. nih.gov Compound 8l , in particular, exhibited exceptionally low IC₅₀ values, indicating high potency. nih.gov

The mechanism of these inhibitors involves targeting the mutated EGFR kinase, downregulating its downstream signaling pathways, inducing cancer cell apoptosis, and arresting the cell cycle. dovepress.comnih.govresearchgate.net

| Compound | Target Kinase/Cell Line | IC₅₀ (nM) |

|---|---|---|

| 5d | EGFRL858R/T790M/C797S Kinase | 1.37 |

| EGFRdel19/T790M/C797S Kinase | 1.13 | |

| BAF3-EGFRL858R/T790M/C797S Cells | 18 | |

| BAF3-EGFRdel19/T790M/C797S Cells | 25 | |

| 8h | BaF3-EGFRL858R/T790M/C797S Cells | 4.2 |

| BaF3-EGFRdel19/T790M/C797S Cells | 3.4 | |

| H1975 Cells (L858R/T790M) | 13 | |

| PC9 Cells (del19) | 19 | |

| 8l | BaF3-EGFRL858R/T790M/C797S Cells | 1.2 |

| BaF3-EGFRdel19/T790M/C797S Cells | 1.3 |

Data sourced from recent studies on novel EGFR inhibitors. dovepress.comnih.gov

Antineoplastic Activity

Inhibition of mTOR Pathways

The mechanistic target of rapamycin (B549165) (mTOR) is a serine/threonine kinase that is crucial in regulating cell growth, proliferation, and metabolism. wikipedia.org It is a member of the phosphatidylinositol-3-kinase-related kinase (PIKK) family and forms two distinct multi-protein complexes: mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2). nih.govnih.gov These complexes act as master integrators of various signals, including growth factors and nutrients, to control anabolic and catabolic processes. nih.gov Given its central role, the mTOR pathway is frequently hyperactivated in various cancers, making it a significant therapeutic target. nih.gov

Inhibitors of the mTOR pathway are classified into different generations. The first-generation inhibitors, known as rapalogs (analogs of rapamycin), allosterically inhibit mTORC1. wikipedia.orgnih.gov However, their efficacy can be limited by a feedback loop that activates the PI3K/AKT pathway, promoting cell survival. nih.govnih.gov Second-generation mTOR inhibitors were developed to overcome this limitation. These are ATP-competitive inhibitors that target the kinase domain of mTOR, thereby blocking the activity of both mTORC1 and mTORC2. nih.gov Furthermore, dual PI3K/mTOR inhibitors have been developed that simultaneously block both key kinases in the pathway. nih.gov While various chemical scaffolds have been explored as mTOR inhibitors, including those acting as dual PI3K/mTOR inhibitors or selective mTOR kinase inhibitors, specific research detailing this compound as a direct inhibitor of mTOR pathways is not extensively documented in the available literature. nih.govscbt.com

Induced Cell Cycle Arrest and Apoptosis Mechanisms

Certain sulfonamide derivatives have demonstrated the ability to induce cell cycle arrest and apoptosis in cancer cells, highlighting a potential mechanism for their anticancer effects. For instance, a novel 2,4-dinitrobenzenesulfonamide (B1250028) derivative, referred to as S1, has been shown to be selectively cytotoxic to acute leukemia cell lines (K562 and Jurkat) without significantly affecting normal mononuclear cells or erythrocytes.

The mechanisms of action for this sulfonamide derivative involve distinct effects on the cell cycle in different cell lines. In K562 cells, compound S1 induces cell cycle arrest at the G2/M phase. In contrast, in Jurkat cells, the arrest occurs at the G0/G1 phase. This differential effect suggests that the cellular response to the compound is cell-type specific.

Furthermore, compound S1 triggers apoptosis through both extrinsic and intrinsic pathways in K562 cells. This is evidenced by an increase in the expression of Fas receptor (FasR), a key component of the extrinsic pathway, and Apoptosis-Inducing Factor (AIF), which is involved in the intrinsic pathway, alongside a loss of mitochondrial membrane potential. In Jurkat cells, the apoptotic mechanism appears to be primarily intrinsic, characterized by the loss of mitochondrial potential and a decreased expression of the anti-apoptotic protein Survivin. While the sulfonamide S1 did not alter the expression of Bcl-2 or Bax proteins in either cell line, it was shown to activate caspase-3 in K562 cells, a critical executioner caspase in the apoptotic cascade.

DNA Damage Induction

The induction of DNA damage is a key mechanism for many anticancer agents. Compounds containing a cyclopropane ring have been shown to induce DNA damage, contributing to their therapeutic effect. One such example is the cyclopropylpyrroloindole antitumor agent, bizelesin (B1683896). This class of compounds functions by forming covalent adducts with DNA, specifically at the N3 position of adenine (B156593) in the minor groove.

This alkylation can lead to DNA interstrand cross-links, which are highly cytotoxic lesions that can block DNA replication and transcription, ultimately leading to cell death. nih.gov Interestingly, studies have shown that these DNA adducts induced by bizelesin can undergo competing subsequent reactions. One pathway leads to DNA strand cleavage through depurination, while another involves the reversal of the adduct, which restores the integrity of the DNA. The balance between these pathways is influenced by factors such as pH and temperature.

Another mechanism by which therapeutic agents can induce DNA damage is through the generation of reactive oxygen species (ROS). While not directly documented for this compound, other compounds have been shown to cause an accumulation of single-strand breaks (SSBs) by increasing intracellular ROS levels. These SSBs can then be converted into more lethal double-strand breaks (DSBs) when encountered by DNA replication forks. The activation of the DNA damage response (DDR) is a cellular mechanism to detect and repair such lesions. youtube.com Targeting key proteins in the DDR pathways is a strategy being explored to sensitize cancer cells to the effects of radiation and DNA-damaging chemotherapy. youtube.commdpi.com

Antimicrobial Efficacy and Mechanisms

Derivatives containing the cyclopropane moiety have been investigated for their antimicrobial properties. researchgate.netresearchgate.net Studies on a series of amide derivatives incorporating a cyclopropane ring have revealed activity against various bacterial and fungal pathogens. mdpi.comnih.gov

The in vitro antibacterial and antifungal activities of these compounds were evaluated by determining their minimum inhibitory concentration (MIC). The results showed that some cyclopropane amide derivatives exhibited moderate activity against the Gram-positive bacterium Staphylococcus aureus and the Gram-negative bacterium Escherichia coli. nih.gov More significant activity was observed against the fungal pathogen Candida albicans, with several compounds demonstrating excellent antifungal efficacy. nih.gov

The proposed mechanism for the antifungal activity of these cyclopropane derivatives involves the inhibition of a key fungal enzyme, sterol 14-α demethylase (CYP51). nih.gov This enzyme is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. Molecular docking studies have suggested that these compounds can bind effectively to the active site of the CYP51 protein, disrupting its function and leading to fungal cell death. nih.gov The general mechanism of action for some sulfonamides involves interfering with essential microbial metabolic pathways. nih.gov

Table 1: In Vitro Antifungal and Antibacterial Activity of Selected Cyclopropane Amide Derivatives

| Compound ID | Organism | MIC₈₀ (µg/mL) |

|---|---|---|

| F5 | Staphylococcus aureus | 64 |

| F7 | Staphylococcus aureus | 128 |

| F9 | Staphylococcus aureus | 32 |

| F29 | Staphylococcus aureus | 64 |

| F8 | Candida albicans | 16 |

| F24 | Candida albicans | 16 |

| F42 | Candida albicans | 16 |

Data sourced from studies on amide derivatives containing cyclopropane. nih.gov

Antiviral Properties

The unique structural and electronic properties of the cyclopropane ring have made it a valuable component in the design of antiviral agents. researchgate.net Research has demonstrated that compounds incorporating a cyclopropane moiety exhibit potent activity against a range of viruses. researchgate.net

For example, a series of dipeptidyl inhibitors featuring a cyclopropane ring were developed as broad-spectrum antivirals against highly pathogenic coronaviruses. These compounds target the 3C-like protease (3CLpro), an enzyme critical for viral replication. acs.org Biochemical and cell-based assays showed that these inhibitors were highly potent against the 3CL proteases of SARS-CoV-2, SARS-CoV-1, and MERS-CoV, with IC₅₀ values in the nanomolar to low micromolar range. acs.org

In another study, novel cyclopropane acids isolated from the deep-sea-derived fungus Aspergillus sydowii displayed antiviral activity against the influenza A virus subtype H1N1. nih.gov These natural products, named sydocyclopropanes, were evaluated for their ability to inhibit the virus, showing IC₅₀ values ranging from 26.7 to 77.2 μM. nih.gov

Table 2: Antiviral Activity of Selected Cyclopropane-Containing Compounds

| Compound Class | Virus | Assay | Potency (IC₅₀ / EC₅₀) |

|---|---|---|---|

| Dipeptidyl Cyclopropane Inhibitors | SARS-CoV-2 3CLpro | Biochemical | 0.14–0.46 µM |

| Dipeptidyl Cyclopropane Inhibitors | SARS-CoV-1 3CLpro | Biochemical | 0.24–2.56 µM |

| Dipeptidyl Cyclopropane Inhibitors | MERS-CoV 3CLpro | Biochemical | 0.05–0.41 µM |

| Dipeptidyl Cyclopropane Inhibitors | SARS-CoV-2 | Cell-based | 0.011–0.25 µM |

| Sydocyclopropane A | Influenza A (H1N1) | Cell-based | 26.7 µM |

| Sydocyclopropane C | Influenza A (H1N1) | Cell-based | 77.2 µM |

Data sourced from studies on cyclopropane-based protease inhibitors and natural cyclopropane acids. acs.orgnih.gov

Structure-Activity Relationship (SAR) Studies and Scaffold Optimization

Rational Design of this compound Derivatives

The rational design of novel therapeutic agents involves a systematic, knowledge-based approach to optimize the chemical structure of a lead compound to enhance its efficacy and selectivity for a biological target. researchgate.net For this compound derivatives, this process leverages an understanding of the structure-activity relationships (SAR) of both the cyclopropane and sulfonamide moieties to improve desired activities, such as antimicrobial or antiviral effects. mdpi.comnih.gov

SAR studies on sulfonamide-based compounds have identified key structural features that are critical for their biological activity. For instance, in developing ETA-selective antagonists, researchers found that a specific substitution pattern on an aromatic ring, the acidity of the sulfonamide NH group (pK < 7), and the nature of substituents at other positions were all crucial for antagonist activity. nih.gov Similarly, for certain bis-sulfonamides, the nature of the aliphatic chain attached to the sulfonamide group was found to be a key determinant of toxicity. researchgate.net

In the context of cyclopropane-containing compounds, SAR analyses have provided valuable insights for scaffold optimization. For antimicrobial amide derivatives, studies have shown that the type and substitution sites on associated aryl rings significantly influence activity. mdpi.com For example, aryl amides generally demonstrated higher antibacterial activity than fatty amides. mdpi.com In the development of antiviral cyclopropane acids, the nature of the side chain attached to the cyclopropane ring was found to be important; a methyl 2-hydroxy-4-oxobutanoate side chain significantly enhanced anti-H1N1 activity compared to a simpler alkyl chain. nih.gov Likewise, for methylenecyclopropane (B1220202) nucleoside antivirals, the length and type of ether or thioether substituents at the 6-position of the purine (B94841) base were critical for potent activity against human herpesviruses. nih.gov

By combining these SAR principles, medicinal chemists can rationally design novel this compound derivatives. This involves modifying the substituents on the cyclopropane ring, altering the groups attached to the sulfonamide nitrogen, and changing the nature of any aromatic systems to optimize interactions with the target protein, thereby enhancing potency and selectivity while minimizing off-target effects.

Scaffold Hopping and Lead Optimization Strategies

The this compound moiety is a valuable scaffold in medicinal chemistry, strategically employed in lead optimization to enhance the pharmacological profile of drug candidates. psu.edunih.gov Lead optimization is an iterative process where a promising "hit" compound is chemically modified to improve its potency, selectivity, and pharmacokinetic properties. nih.govresearchgate.net The unique combination of a cyclopropyl ring and a sulfonamide group within one scaffold offers chemists a powerful tool to address common challenges in this process. scientificupdate.com

The cyclopropyl group, a three-membered carbon ring, is frequently introduced into drug candidates to confer several advantages. psu.edu Its rigid, three-dimensional structure can lock a molecule into a specific, bioactive conformation, which can lead to a favorable entropic contribution upon binding to a biological target and thus increase potency. researchgate.net This conformational constraint helps reduce the number of non-productive binding modes. Furthermore, the cyclopropyl group is generally more resistant to metabolic degradation compared to linear alkyl chains, which can improve a drug's half-life. scientificupdate.com

The sulfonamide group (-SO₂NH-) is a versatile and well-established pharmacophore. It is capable of acting as both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the two oxygen atoms), allowing it to form strong, directional interactions with protein targets. nih.gov This feature is critical for anchoring a ligand within a binding site. The sulfonamide moiety is also a common bioisostere for other functional groups, such as carboxylic acids or amides, and can be used in scaffold hopping strategies to generate novel chemical entities with improved properties or to navigate existing patent landscapes.

A notable application of the this compound scaffold is in the development of inhibitors for the Epidermal Growth Factor Receptor (EGFR), a key target in oncology. consensus.appresearchgate.net Certain mutations in EGFR, such as the C797S mutation, confer resistance to existing therapies. In a classic lead optimization campaign, researchers have designed and synthesized novel series of cyclopropane sulfonamide derivatives specifically to overcome this resistance mechanism. consensus.appresearchgate.net By systematically modifying different parts of the molecule while retaining the core this compound scaffold, structure-activity relationships (SAR) can be established. This process allows for the fine-tuning of inhibitory activity against both wild-type and mutated forms of the enzyme.

The table below illustrates a representative, hypothetical SAR study for a series of this compound-based EGFR inhibitors, demonstrating how modifications can impact potency.

| Compound | R1 Group | R2 Group | IC₅₀ (nM) vs. EGFR C797S Mutant |

| 1a | -H | 4-Aniline | 580 |

| 1b | -CH₃ | 4-Aniline | 250 |

| 1c | -H | 4-Aniline-3-chloro | 120 |

| 1d | -CH₃ | 4-Aniline-3-chloro | 45 |

| 1e | -CH₃ | 4-Aniline-3-methoxy | 95 |

This is a hypothetical data table created for illustrative purposes based on typical SAR findings.

Ligand-Target Interaction Analysis

The efficacy of a drug molecule is fundamentally determined by the precise nature of its interactions with the biological target. The this compound scaffold is adept at forming a network of non-covalent interactions that contribute to high-affinity binding. A detailed analysis of these interactions is crucial for rational drug design and lead optimization. nih.gov

The sulfonamide portion of the scaffold is a key interaction hub. The two sulfonyl oxygens are strong hydrogen bond acceptors, while the sulfonamide N-H is a reliable hydrogen bond donor. In the context of protein kinase inhibitors, such as those targeting EGFR, the sulfonamide moiety frequently forms critical hydrogen bonds with the "hinge region" of the enzyme's ATP-binding pocket. mdpi.com This interaction mimics the binding of the adenine portion of ATP and is a common feature of many kinase inhibitors. mdpi.commskcc.org

In the case of the this compound-based EGFR inhibitors, molecular modeling and structural biology studies can elucidate the precise binding mode. consensus.appresearchgate.net It is anticipated that these inhibitors bind in the ATP-binding cleft of the EGFR kinase domain. The sulfonamide group would likely form hydrogen bonds with backbone atoms of key hinge region residues, such as Met793. The cyclopropyl group could then occupy a small hydrophobic sub-pocket, while other parts of the molecule extend to interact with different regions of the active site, thereby determining the inhibitor's potency and selectivity profile.

The following table summarizes the potential key interactions between a this compound-based inhibitor and its protein target.

| Inhibitor Moiety | Potential Interaction Type | Interacting Target Residues (Example: Kinase) |

| Sulfonamide (-SO₂-) | Hydrogen Bond Acceptor | Hinge Region Backbone N-H (e.g., Met793) |

| Sulfonamide (-NH-) | Hydrogen Bond Donor | Hinge Region Backbone C=O (e.g., Leu792) |

| Cyclopropyl Ring | Hydrophobic / van der Waals | Hydrophobic Pocket (e.g., Val726, Leu844) |

| Substituents (R groups) | Various (H-bonds, π-stacking) | Gatekeeper Residue, Solvent-Exposed Region |

Understanding these ligand-target interactions at a molecular level is paramount for overcoming drug resistance. By designing molecules that can adapt to changes in the binding site caused by mutations (like C797S in EGFR), the this compound scaffold serves as a robust foundation for developing next-generation targeted therapies.

Role in Catalysis and Asymmetric Synthesis

Cyclopropanesulfonamide (B116046) Derivatives as Chiral Ligands and Auxiliaries

The inherent chirality and conformational rigidity of the cyclopropane (B1198618) ring, combined with the coordinating ability of the sulfonamide moiety, make this compound derivatives attractive candidates for chiral ligands and auxiliaries in asymmetric catalysis.

Enantioselective Catalysis

This compound-based chiral ligands have been successfully employed in a variety of enantioselective catalytic reactions. A notable example is the use of N-[(1R,2R)-2-aminocyclohexyl]this compound as a chiral ligand in asymmetric catalysis. This ligand, which combines the chirality of the trans-1,2-diaminocyclohexane backbone with the this compound moiety, has shown potential in creating a well-defined chiral environment around a metal center, leading to high enantioselectivity in catalytic transformations.

The development of novel chiral N,N'-dioxide ligands derived from amino acids has also proven to be a fruitful strategy in asymmetric catalysis. These ligands can coordinate with a wide range of metal ions to form stable complexes that effectively catalyze enantioselective reactions. While not exclusively based on this compound, the principles of using sulfonamide-containing chiral ligands are well-established and provide a foundation for the design of new this compound-based catalysts.

Diastereoselective Transformations

Chiral auxiliaries derived from this compound can be temporarily attached to a substrate to direct the stereochemical course of a reaction, leading to the formation of a specific diastereomer. Although specific examples focusing solely on this compound as a chiral auxiliary are not extensively documented in readily available literature, the broader class of chiral sulfonamides has a well-established role in diastereoselective synthesis. For instance, chiral sulfonamides derived from amino indanols have been shown to be highly effective auxiliaries in asymmetric Diels-Alder reactions, achieving high diastereoselectivity. The rigid and well-defined structure of a this compound auxiliary would be expected to exert significant steric influence, thereby controlling the facial selectivity of nucleophilic additions, alkylations, and other bond-forming reactions.

The general principle involves the formation of an amide bond between the chiral this compound auxiliary and the substrate. The steric bulk and specific conformation of the auxiliary then block one face of the molecule, forcing the incoming reagent to attack from the less hindered side, resulting in a high diastereomeric excess. After the desired transformation, the auxiliary can be cleaved and potentially recovered.

Transition Metal Catalysis Involving this compound Scaffolds

The unique electronic and steric properties of the this compound scaffold make it a valuable component in transition metal-catalyzed reactions. It can act as a ligand for the metal center or be an integral part of the substrate undergoing transformation.

Asymmetric Cyclopropanation Reactions

While the direct use of this compound derivatives as chiral ligands for transition metal-catalyzed asymmetric cyclopropanation is an area of ongoing research, the principles are based on established methodologies. Chiral ligands play a crucial role in controlling the enantioselectivity of carbene transfer from a diazo compound to an alkene. A well-designed chiral ligand based on a this compound scaffold could effectively control the trajectory of the incoming alkene, leading to the preferential formation of one enantiomer of the cyclopropane product.

Catalytic systems for asymmetric cyclopropanation often employ transition metals such as rhodium, copper, and cobalt. The development of chiral-at-metal rhodium complexes has shown great promise in achieving high enantio- and diastereoselectivity in the cyclopropanation of various olefins. The incorporation of a this compound ligand into such systems could offer new avenues for catalyst design and stereocontrol.

Cyclization Reactions

Transition metal-catalyzed cyclization reactions are powerful tools for the construction of cyclic molecules. While specific examples detailing the cyclization of substrates containing a this compound moiety are not abundant, the general reactivity of sulfonamides in such transformations is known. For instance, transition metals can catalyze intramolecular C-H amination or cyclization of unsaturated sulfonamides to form heterocyclic structures.

The cyclopropane ring within a this compound scaffold can also participate in transition metal-catalyzed ring-opening and cycloaddition reactions, providing access to more complex molecular architectures.

Applications in Organic Synthesis

The application of this compound in transition metal-catalyzed reactions extends to various areas of organic synthesis. As a building block, it can be incorporated into molecules that are then subjected to metal-catalyzed cross-coupling reactions, C-H activation, and other transformations to build molecular complexity. The sulfonamide group can act as a directing group in C-H functionalization reactions, guiding the metal catalyst to a specific site on the molecule.

Furthermore, the unique properties of the cyclopropane ring can be exploited in synthetic strategies. Transition metal-catalyzed reactions that involve the activation and functionalization of the C-C bonds of the cyclopropane ring are a growing area of research.

Development of Novel Catalytic Systems

The quest for highly efficient and stereoselective catalysts is a central theme in modern organic chemistry, particularly in the realm of asymmetric synthesis. The unique structural and electronic properties of the this compound moiety have inspired its incorporation into novel catalytic systems. Researchers have explored its potential as a chiral ligand scaffold for a variety of transition metal-catalyzed reactions, aiming to achieve high levels of enantioselectivity in the synthesis of valuable chiral molecules.

The development of these catalytic systems often involves the strategic placement of the this compound group to create a well-defined chiral environment around the metal center. This, in turn, can effectively control the stereochemical outcome of a reaction.

One notable area of research has been the application of chiral ligands derived from sulfonamides in cyclopropanation reactions. For instance, chiral disulfonamides have been successfully employed as ligands in the Simmons-Smith cyclopropanation of allylic alcohols. While not explicitly this compound, these studies underscore the potential of the sulfonamide functional group to induce chirality.

Recent advancements have focused on the use of chiral-at-metal complexes for enantioselective cyclopropanation. In one study, a chiral rhodium (III) complex was utilized to catalyze the reaction of sulfoxonium ylides with β,γ-unsaturated ketoesters. This system afforded optically pure 1,2,3-trisubstituted cyclopropanes with high yields and excellent enantioselectivity. The success of this catalytic system is attributed to the weak coordination between the chiral rhodium catalyst and the ketoesters, which dictates the stereochemical outcome.

The following table summarizes the performance of this chiral rhodium (III) catalytic system in the enantioselective cyclopropanation of various substrates.

| Entry | β,γ-Unsaturated Ketoester | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

| 1 | Substrate 1 | 85 | >20:1 | 98 |

| 2 | Substrate 2 | 78 | >20:1 | 97 |

| 3 | Substrate 3 | 89 | >20:1 | 99 |

| 4 | Substrate 4 | 72 | >20:1 | 96 |

| 5 | Substrate 5 | 81 | >20:1 | 98 |

| Data derived from a study on enantioselective cyclopropanation catalyzed by a chiral rhodium (III) complex. |

Another innovative approach involves the use of engineered enzymes as catalysts. Myoglobin-based biocatalysts have been developed for the asymmetric cyclopropanation of olefins. These engineered hemoproteins have demonstrated the ability to produce the chiral cyclopropane cores of several drugs with high yields and exceptional diastereo- and enantioselectivity.

The development of these novel catalytic systems, whether based on transition metal complexes or engineered enzymes, highlights the continuous effort to achieve greater control over stereoselectivity in chemical transformations. While direct applications of this compound as a ligand in widely commercialized catalytic systems are still emerging, the foundational research into related sulfonamide structures provides a strong basis for its future development and application in asymmetric synthesis.

Applications in Material Science and Supramolecular Chemistry

Supramolecular Assembly Applications

Supramolecular chemistry focuses on systems composed of multiple molecules held together by noncovalent interactions. fortunejournals.com The distinct features of the cyclopropane (B1198618) ring and the sulfonamide group make them valuable components in designing self-assembling systems.

The cyclopropenium ion (C₃H₃⁺), the smallest aromatic cation, is a stable and versatile building block in supramolecular chemistry. wikipedia.orgresearchgate.net Derivatives of this ion, particularly tris(amino)cyclopropeniums (TACs), have been used to create novel supramolecular motifs for driving the self-assembly of polymers. rsc.orgnih.gov

A key strategy involves halogen-bonding-induced electrostatic assembly. rsc.org In this system, TACs paired with an iodide counter-anion (TAC-I) can form stable adducts with molecules like fluoroiodobenzene derivatives. rsc.org Crystal structure analysis reveals that the primary driving force for this assembly is a halogen bond between the iodide anion and the iodine atom of the partner molecule. rsc.orgrsc.org This strong, specific interaction has been successfully used to guide the assembly of polymers in solution, on surfaces, and in bulk, demonstrating a powerful method for constructing new supramolecular polymeric materials. rsc.orgnih.gov Although cyclopropanesulfonamide (B116046) itself is not a cyclopropenium ion, it represents a foundational structure that can be chemically modified to create such cationic species for use in these advanced materials.

Table 2: Components of a Cyclopropenium-Based Supramolecular Assembly

| Component | Role in Assembly | Key Chemical Feature | Reference |

|---|---|---|---|

| Tris(amino)cyclopropenium (TAC) Cation | Core scaffolding unit | Aromatic, 2π-electron system, high stability. wikipedia.orgnih.gov | rsc.org |

| Iodide Anion | Halogen bond donor | High coordination ability due to "ion pair strain" with the TAC cation. rsc.org | rsc.orgrsc.org |

| Fluoroiodobenzene Derivative | Halogen bond acceptor | Iodo substituent capable of forming a strong halogen bond with the iodide anion. rsc.org | rsc.org |

| Polymer Backbone | Material framework | Functionalized with either the TAC-I or the halogen bond acceptor to enable polymer chain assembly. | rsc.orgnih.gov |

The formation of ordered supramolecular structures is governed by a variety of specific and directional noncovalent interactions. nih.govresearchgate.net In systems involving this compound-related structures, several key interactions are at play.

As established, the assembly of cyclopropenium-based motifs is driven by a combination of halogen bonding and electrostatic interactions . rsc.org The halogen bond forms between the electron-rich region of the iodide anion and the electron-deficient region (the σ-hole) on the iodine atom of the partner molecule. rsc.org This is complemented by the strong electrostatic attraction within the resulting complex. rsc.org

The sulfonamide group itself is a versatile participant in noncovalent interactions. It is a well-known hydrogen bond donor (via the N-H group) and acceptor (via the sulfonyl oxygens). nih.gov Furthermore, studies have demonstrated that the sulfonamide's N-H group can form favorable NH-π interactions with electron-rich aromatic rings. nih.gov This interaction plays a significant role in molecular recognition and the stabilization of specific conformations in both chemical and biological systems. nih.govrsc.org The interplay of these diverse noncovalent forces—hydrogen bonding, halogen bonding, electrostatic forces, and NH-π interactions—provides a rich toolkit for designing and controlling complex supramolecular architectures. fortunejournals.com

| NH-π Interaction | An attractive interaction between an N-H bond and the π-electron cloud of an aromatic ring. nih.gov | Sulfonamide N-H group and an aromatic ring system. | Contributes to conformational stability and molecular recognition. nih.govrsc.org |

Computational Chemistry and Modeling Studies

Molecular Docking and Binding Affinity Predictions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second, typically a protein receptor, to form a stable complex. rjb.ro This method is crucial in structure-based drug design for predicting the binding mode and affinity of a ligand. rjb.romdpi.com For cyclopropanesulfonamide (B116046) derivatives, molecular docking studies are employed to understand their interaction with target proteins. The process involves placing the this compound molecule into the binding site of a protein and evaluating the energetic favorability of the resulting complex. rjb.ro

The binding affinity is often estimated using scoring functions that consider various interactions such as hydrogen bonds, hydrophobic interactions, and polar effects. nih.gov A higher docking score or a more negative binding energy generally indicates a better affinity between the ligand and the receptor. mdpi.comnih.gov For instance, in the context of designing inhibitors, molecular docking can reveal key amino acid residues within the active site that interact with the this compound core. nih.gov These interactions are critical for the compound's inhibitory activity. nih.gov Docking studies can show that specific substitutions on the this compound ring or the sulfonamide group can lead to more favorable interactions, thus enhancing binding affinity. nih.gov

| Analog | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Analog A | Protein X | -9.5 | GLU166, GLN192 |

| Analog B | Protein X | -8.7 | ALA194, VAL186 |

| Analog C | Protein Y | -10.2 | ASP165, TYR265 |

| Analog D | Protein Y | -9.8 | TYR269 |

Quantum Mechanical Calculations and Electronic Structure Theory

Quantum mechanical (QM) calculations, such as Density Functional Theory (DFT), are utilized to investigate the electronic structure of this compound and its derivatives. mdpi.com These methods provide detailed information about the distribution of electron density, which is fundamental to understanding the molecule's reactivity and intermolecular interactions. mdpi.com By calculating the molecular electrostatic potential (MESP), researchers can identify the electron-rich and electron-poor regions of the this compound molecule, which are crucial for its interaction with biological targets. mdpi.com

QM calculations can also be used to determine the strength of covalent and non-covalent bonds within the molecule and its complexes. mdpi.com For example, these calculations can elucidate the nature of hydrogen bonds formed between the sulfonamide group and amino acid residues in a protein's active site. mdpi.com Furthermore, understanding the electronic properties, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), can provide insights into the molecule's stability and reactivity. nih.gov This information is valuable for designing analogs with improved electronic characteristics for enhanced binding. nih.gov

| Property | Calculated Value |

|---|---|

| HOMO Energy | -6.8 eV |

| LUMO Energy | -1.2 eV |

| Dipole Moment | 3.5 D |

| MESP Minimum | -0.05 a.u. |

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time. mdpi.com For this compound and its analogs, MD simulations provide insights into their conformational flexibility in different environments, such as in aqueous solution or when bound to a protein. nih.govmdpi.com These simulations can reveal the preferred conformations of the cyclopropane (B1198618) ring and the sulfonamide group, which is crucial for understanding how the molecule fits into a binding pocket. nih.gov

Conformational analysis derived from MD simulations can identify the most stable and biologically relevant shapes of the molecule. nih.gov By simulating the this compound-protein complex, researchers can observe the stability of the binding pose predicted by molecular docking and analyze the dynamics of the interactions. nih.gov These simulations can highlight subtle conformational changes in both the ligand and the protein upon binding, which are often missed by static docking studies. mdpi.com The results of MD simulations can guide the design of more rigid analogs that are "pre-organized" in the correct conformation for binding, potentially leading to improved affinity and selectivity. nih.gov

Computational Design and Screening of this compound Analogs

The computational design and screening of this compound analogs is a key strategy in modern drug discovery to identify new and more potent compounds. taylorandfrancis.com This process often begins with a known this compound scaffold, and new derivatives are generated by adding or modifying functional groups. semanticscholar.org Large virtual libraries of these analogs can be created and then screened in silico to predict their binding affinity for a specific target. semanticscholar.orgnih.gov

Virtual screening can be performed using methods like molecular docking, where each analog in the library is docked to the target protein, and the results are ranked based on their docking scores. nih.gov This allows for the rapid identification of promising candidates for synthesis and experimental testing, significantly reducing the time and cost of drug discovery. taylorandfrancis.com More advanced techniques may employ machine learning or artificial intelligence models trained on existing data to predict the biological activity of new analogs. taylorandfrancis.com The design process is often iterative, with the results of one round of screening and testing informing the design of the next generation of compounds. nih.gov

Application in Chemical Biology Research

This compound derivatives can be designed as molecular probes to investigate biological systems. nih.gov These probes are small molecules that can selectively interact with a specific protein or biomolecule, allowing researchers to study its function and localization within a cell. nih.gov By attaching a fluorescent tag or a radiolabel to a this compound scaffold that is known to bind to a particular target, scientists can visualize and track the target biomolecule. nih.gov The development of such probes is crucial for understanding the roles of various proteins in cellular pathways and for validating new drug targets. nih.gov

The study of this compound and its interactions with biological targets contributes to a broader understanding of biological systems and disease mechanisms. nih.gov By identifying the specific proteins that this compound derivatives bind to and modulate, researchers can gain insights into the molecular pathways involved in a particular disease. alliedacademies.org This approach is a key aspect of systems biology, which aims to understand the complex interactions within biological systems as a whole. nih.govfrontiersin.org Perturbations in these molecular networks by compounds like this compound can help to unravel the underlying causes of diseases and identify new therapeutic strategies. nih.gov The integration of experimental data with computational models allows for a comprehensive view of how these small molecules can influence cellular processes and disease progression. alliedacademies.org

Future Directions and Emerging Research Avenues

Integration of Artificial Intelligence and Machine Learning in Cyclopropanesulfonamide (B116046) Research

Table 1: Potential Applications of AI/ML in this compound Research

| AI/ML Application | Description | Potential Impact |

| Virtual Screening | Rapidly screen large virtual libraries of this compound derivatives to identify potential hits for specific biological targets. nih.govnih.gov | Accelerates the initial stages of drug discovery and reduces reliance on expensive high-throughput screening. |

| De Novo Drug Design | Generate novel this compound-based molecular structures with desired properties using generative AI models. nih.gov | Expands the accessible chemical space and leads to the discovery of innovative drug candidates. |

| Property Prediction | Predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles, as well as efficacy, for new analogs. patsnap.commdpi.com | Reduces late-stage attrition of drug candidates by identifying potential issues early in the development process. |

| SAR Elucidation | Identify key structural features of the this compound scaffold that are critical for biological activity. mdpi.com | Guides medicinal chemists in designing more potent and selective compounds. |

| Synthesis Planning | Predict optimal synthetic pathways and reaction conditions for the production of complex this compound derivatives. scitechdaily.com | Improves the efficiency and yield of chemical synthesis. |

Novel Applications in Interdisciplinary Fields

The unique chemical properties of the this compound moiety, including the strained three-membered ring and the versatile sulfonamide group, make it an attractive building block in various scientific disciplines beyond its established role in medicine. nbinno.comcymitquimica.com Its applications are expanding into agrochemicals, materials science, and catalysis.

In the agrochemical sector, this compound is utilized as an intermediate in the synthesis of pesticides. arborpharmchem.com It also functions as a specialized safener for corn herbicides like nicosulfuron, enhancing the crop's tolerance by accelerating the degradation of the herbicide. arborpharmchem.comchemicalbook.com This application highlights its potential in developing more selective and efficient crop protection solutions.

While still an emerging area, the incorporation of the cyclopropane (B1198618) ring and sulfonamide group into polymer backbones or functional materials is being explored in materials science. nbinno.comsigmaaldrich.com The rigidity of the cyclopropane unit and the hydrogen-bonding capabilities of the sulfonamide group can be exploited to design materials with specific thermal, mechanical, or electronic properties.

Furthermore, derivatives of this compound could serve as ligands in catalysis. The nitrogen and oxygen atoms of the sulfonamide group can coordinate with metal centers, potentially leading to the development of new catalysts for asymmetric synthesis and other important chemical transformations. The unique steric and electronic properties imparted by the adjacent cyclopropyl (B3062369) group could influence the selectivity and activity of such catalysts. nih.gov

Green Chemistry Approaches in Synthesis and Application

The principles of green chemistry are increasingly being integrated into the synthesis of active pharmaceutical ingredients (APIs) to minimize environmental impact. nih.gov Future research on this compound will likely focus on developing more sustainable synthetic routes that reduce waste, avoid hazardous solvents, and improve energy efficiency.

Key strategies include the use of biocatalysis, where enzymes replace traditional chemical catalysts to perform reactions under milder and more selective conditions. Another approach involves employing greener solvents, such as water or bio-based solvents, to replace hazardous organic solvents commonly used in synthesis. ejcmpr.com The development of continuous flow manufacturing processes for this compound and its derivatives offers advantages in terms of safety, efficiency, and waste reduction compared to traditional batch processing. nih.gov Photocatalysis is another promising green technology that could be applied, using light to drive chemical reactions and potentially reducing the need for harsh reagents. nih.gov

Table 2: Comparison of Traditional vs. Green Chemistry Approaches for this compound Synthesis

| Synthesis Aspect | Traditional Approach | Potential Green Chemistry Approach |

| Catalyst | Use of stoichiometric reagents or heavy metal catalysts. | Employment of biocatalysts (enzymes) or recyclable, non-toxic catalysts. |

| Solvents | Use of volatile and often toxic organic solvents (e.g., chlorinated hydrocarbons). | Use of water, supercritical fluids (e.g., CO2), or biodegradable solvents. ejcmpr.com |

| Reaction Conditions | High temperatures and pressures, requiring significant energy input. | Milder reaction conditions (ambient temperature/pressure), potentially driven by photocatalysis or microwaves. nih.gov |

| Atom Economy | Multi-step syntheses that may generate significant chemical waste. | Redesigned synthetic pathways with higher atom economy, such as one-pot or multicomponent reactions. scitechdaily.com |

| Starting Materials | Reliance on petroleum-based feedstocks. | Utilization of renewable feedstocks derived from biomass. |

Advanced Mechanistic Elucidation Techniques

A deeper understanding of the reaction mechanisms involved in the synthesis and biological activity of this compound is crucial for rational design and optimization. Advanced computational and experimental techniques are being employed to provide detailed insights at the molecular level.

Computational chemistry, particularly Density Functional Theory (DFT) calculations, has become an indispensable tool for studying reaction pathways. nih.gov DFT can be used to model transition states, calculate activation energies, and predict the stereochemical outcomes of reactions, such as the cyclopropanation steps often involved in synthesizing derivatives. nih.govnih.gov These computational studies can explain the reactivity and selectivity observed experimentally and guide the development of more efficient synthetic methods. nih.gov Molecular dynamics (MD) simulations can be used to study the interaction of this compound-based inhibitors with their biological targets, revealing key binding modes and informing the design of molecules with improved affinity and specificity. mdpi.com

Experimentally, advanced kinetic studies can help to unravel complex reaction mechanisms. nih.gov By systematically varying reaction parameters and monitoring reaction rates, researchers can determine the order of a reaction and identify the rate-determining step. nih.gov In-situ spectroscopic techniques, such as ReactIR and process mass spectrometry, allow for real-time monitoring of reacting species, providing valuable data on reaction intermediates and pathways. These advanced analytical methods, when combined with computational modeling, provide a powerful, synergistic approach to mechanistic elucidation. mdpi.com

Q & A

Q. What are the established synthetic routes for cyclopropanesulfonamide, and how can their efficiency be compared?